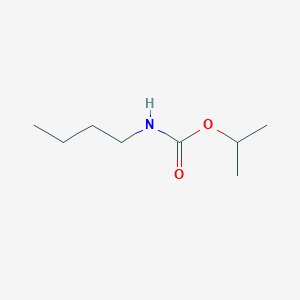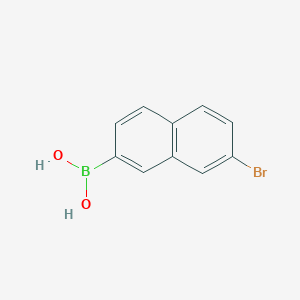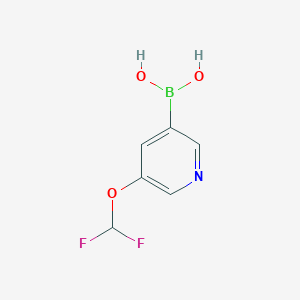
AKOS Z63P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AKOS Z63P is an organic compound that belongs to the class of pyridinecarboxamides It is characterized by the presence of a piperidine ring attached to the pyridinecarboxamide structure
Preparation Methods
The synthesis of AKOS Z63P involves several steps. One common synthetic route includes the reaction of 3-pyridinecarboxylic acid with piperidine in the presence of a coupling agent such as carbodiimide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
AKOS Z63P undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AKOS Z63P has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of AKOS Z63P involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
AKOS Z63P can be compared with other similar compounds, such as:
N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride: This compound has a similar structure but differs in the substitution pattern on the pyridine ring.
N-Benzyl-4-chloro-2-pyridinecarboxamide: Another related compound with different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-piperidin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10/h1-2,5,8,10,12H,3-4,6-7H2,(H,14,15) |
InChI Key |
BSGCAADUBFYIEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2H-1-Benzopyran-2-one, 7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenyl-](/img/structure/B8792448.png)




![5-Fluoro-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B8792488.png)




![6-Isopropyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B8792511.png)


![methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B8792540.png)
